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molecular formula C15H12O B8371469 Acetylfluorene

Acetylfluorene

Cat. No. B8371469
M. Wt: 208.25 g/mol
InChI Key: IISCTCINLRAMDK-UHFFFAOYSA-N
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Patent
US04533670

Procedure details

To a solution of 108 g. of 1-fluorenecarboxylic acid in 2 liters of dry tetrahydrofuran cooled to -78° C. by means of an external dry ice/acetone bath were added 2 moles of methyl lithium (6 molar solution in diethyl ether). The reaction was stirred at room temperature for 3 hours and then poured into 3 liters of water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate and evaporated in vacuo. The residue was chromatographed over silica gel. The appropriate fractions were combined and evaporated to dryness. Recrystallization of the residue from ethyl acetate/hexane gave 1-acetylfluorene, m.p. 84°-87° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:14](O)=[O:15])[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:17][Li].O>O1CCCC1>[C:14]([C:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1)(=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)C(=O)O
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=2C3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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